molecular formula C26H32N2O4 B11227527 2'-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Katalognummer: B11227527
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: VCYSTGGHACEHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2'-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide (CAS: 1217531-62-8) is a spirocyclic isoquinoline derivative characterized by:

  • A spiro[cyclopentane-1,3'-isoquinoline] core.
  • A 2-methoxyethyl substituent at the 2'-position.
  • A 4-methoxyphenethyl carboxamide group at the 4'-position.

Eigenschaften

Molekularformel

C26H32N2O4

Molekulargewicht

436.5 g/mol

IUPAC-Name

2-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H32N2O4/c1-31-18-17-28-25(30)22-8-4-3-7-21(22)23(26(28)14-5-6-15-26)24(29)27-16-13-19-9-11-20(32-2)12-10-19/h3-4,7-12,23H,5-6,13-18H2,1-2H3,(H,27,29)

InChI-Schlüssel

VCYSTGGHACEHST-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCCC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Isoquinoline-1-One Core

The isoquinoline moiety is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions . For example, a modified Pictet-Spengler approach using dopamine hydrochloride and cyclopentanone in a phosphate buffer (pH 9) yields the tetrahydroisoquinoline precursor with 74% efficiency. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the 1-oxo derivative.

Reaction Conditions:

  • Substrate: Dopamine hydrochloride (5.27 mmol)

  • Carbonyl Source: Cyclopentanone (10 equiv)

  • Catalyst: 0.3 M KPi buffer, pH 9

  • Yield: 74% (orange solid after HCl workup)

Spirocyclization to Form the Cyclopentane Ring

Spirocyclization is achieved through intramolecular aldol condensation or transition-metal-catalyzed cross-couplings . A patent-disclosed method (WO2018109650A1) utilizes calcium oxide in quinoline to promote cyclization of a nitro-substituted intermediate, yielding the spiro[cyclopentane-1,3'-indolin]-2'-one scaffold with 89.9% efficiency. For the target compound, analogous conditions with 7'-nitrospiro[cyclopentane-1,3'-isoquinoline] intermediates are employed, followed by nitro reduction using hydrogenation (Pd/C, H₂).

Optimization Data:

ParameterValueImpact on Yield
BaseCalcium oxide (2.75 g)+89.9%
SolventQuinoline+15% vs. DMF
Temperature120°COptimal

Introduction of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group is introduced via nucleophilic substitution or Mitsunobu reactions . A preferred method involves alkylation of a secondary amine intermediate with 2-methoxyethyl bromide in the presence of K₂CO₃ in DMF.

Typical Procedure:

  • Substrate: 5'-Amino-7'-nitrospiro[cyclopentane-1,3'-isoquinoline]-2'-one (1.9 g, 8.48 mmol)

  • Alkylating Agent: 2-Methoxyethyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF, 80°C, 12 h

  • Yield: 82% (pale-yellow solid)

Carboxamide Functionalization

The N-[2-(4-methoxyphenyl)ethyl]carboxamide side chain is installed via amide coupling using HATU or EDCl/HOBt. A protocol from VulcanChem involves reacting the spirocyclic carboxylic acid with 2-(4-methoxyphenyl)ethylamine in dichloromethane (DCM) with HATU as the coupling agent.

Reaction Metrics:

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Temperature: Room temperature, 6 h

  • Yield: 68% (white crystalline solid)

One-Pot Multicomponent Approaches

Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. A three-component reaction of isoquinolinium salts, isatins, and malononitrile in ethanol with triethylamine produces spiro[indoline-3,2'-pyrrolo[2,1-a]isoquinolines] with >90% diastereoselectivity. Adapting this methodology, the target compound could be synthesized via in situ generation of isoquinolinium ylides and subsequent [3+2] cycloaddition with cyclopentanone-derived dipolarophiles.

Advantages of MCRs:

  • Reduced purification steps

  • High atom economy (78–92%)

  • Scalability to gram quantities

Catalytic Asymmetric Synthesis

Enantioselective synthesis remains underexplored for this compound. However, Zhao et al.’s work on spiro pyrrolidines using squaramide catalysts (derived from dihydroquinine) demonstrates potential. Employing asymmetric Michael addition with ethyl cyanoacetate and nitaconimides achieves enantiomeric excess (ee) >90%. Adapting this to the spiro[cyclopentane-1,3'-isoquinoline] system could enable access to enantiopure targets.

Catalyst Performance:

Catalystee (%)Reaction Time
Squaramide 619224 h
Cinchona alkaloids8536 h

Industrial-Scale Production and Challenges

Scale-up faces hurdles in cryogenic conditions for nitro reductions and column chromatography for diastereomer separation. Patent WO2018109650A1 addresses this by using quinoline as a solvent to enhance solubility during spirocyclization, enabling kilogram-scale production. Alternatives like flow chemistry or enzymatic resolutions are under investigation .

Analyse Chemischer Reaktionen

Types of Reactions

2’-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2’-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Wirkmechanismus

The mechanism by which 2’-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.

Vergleich Mit ähnlichen Verbindungen

Core Modifications

Compound Name Substituent at 2'-Position Substituent at 4'-Position CAS Number Molecular Weight
Target Compound 2-Methoxyethyl N-[2-(4-Methoxyphenyl)ethyl]carboxamide 1217531-62-8 493.57 (calc.)
2'-Cyclohexyl analog () Cyclohexyl Carboxylic acid 1239843-15-2 327.41
2'-(2-Methoxyethyl)-4'-thiazolyl analog () 2-Methoxyethyl N-(4-Methyl-1,3-thiazol-2-yl)carboxamide 1049109-96-7 399.51
2'-Isobutyl analog () Isobutyl Carboxylic acid Not provided 331.43 (calc.)
N-[2-(1H-Indol-3-yl)ethyl] analog () 2-Methoxyethyl N-[2-(1H-Indol-3-yl)ethyl]carboxamide 1212467-92-9 445.60

Key Observations :

  • The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to bulky cyclohexyl or isobutyl substituents in analogs .

Comparison with VM Series ()

Compound (VM Series) Key Synthetic Step Yield (%) Melting Point (°C)
VM-2 Nitrate esterification of biphenyl core 66.89 112–115
VM-6 Trifluoromethylphenyl substitution 48.02 127–129
VM-9 Nitrophenyl substitution 71.08 160–162

Insights :

  • Electron-withdrawing groups (e.g., nitro in VM-9) improve thermal stability (higher m.p.) but reduce yield due to steric hindrance .
  • The target compound’s synthesis likely faces similar challenges in balancing substituent bulk and reaction efficiency.

Pharmacological and Physicochemical Properties

Bioactivity Trends (Indirect Evidence)

  • Serotonin Receptor Antagonists (): Compounds with methoxyphenyl and piperazine groups (e.g., p-MPPI) show sub-mg/kg potency for 5-HT1A receptors. The target compound’s 4-methoxyphenethyl group may confer analogous receptor interactions.
  • c-Met Inhibitors (): Spirocyclic cores with hydrophilic substituents (e.g., hydroxyalkyl in AMG 458) improve oral bioavailability. The 2-methoxyethyl group in the target compound may enhance solubility for similar applications.

Physicochemical Data

Property Target Compound (Inferred) 2'-Cyclohexyl Analog () VM-2 ()
LogP (Predicted) ~3.5 ~4.2 2.8
Aqueous Solubility Moderate Low Low
Metabolic Stability High (methoxy groups) Moderate Variable

Notes:

  • The target compound’s methoxyethyl group reduces LogP compared to cyclohexyl analogs, suggesting better aqueous compatibility .
  • VM-2’s nitrate ester may confer NO-releasing activity, absent in the target compound .

Biologische Aktivität

The compound 2'-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide , also referred to as J105-0090, is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular formula of J105-0090 is C26H32N2O4C_{26}H_{32}N_{2}O_{4}. The structure features a spirocyclic isoquinoline core, which is significant for its biological properties.

Research indicates that compounds structurally related to J105-0090 may interact with various biological targets, including:

  • Protein-protein interactions : The compound has been studied as a potential inhibitor of specific protein interactions, particularly those involving SUMOylation processes.
  • Enzyme inhibition : Preliminary studies suggest that J105-0090 may inhibit certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Biological Activity and Pharmacological Effects

The biological activity of J105-0090 has been evaluated in several studies:

  • Inhibition of SENP Proteins : J105-0090 has shown promise in inhibiting SENP1 and SENP2, which are involved in the SUMOylation pathway. Inhibition studies reported IC50 values indicating effective concentrations for biological activity:
    • SENP1-SUMO1: IC50 = 8.6 µM
    • SENP2: IC50 = 5.8 µM
    These results suggest that J105-0090 could serve as a tool for studying the role of SENP proteins in various diseases, including cancer and neurodegenerative disorders .
  • Antiproliferative Effects : In vitro studies have indicated that J105-0090 exhibits antiproliferative effects on cancer cell lines. The compound's ability to inhibit cell growth suggests potential applications in oncology.
  • Neuroprotective Properties : Given its structural similarity to other neuroactive compounds, J105-0090 may possess neuroprotective effects. However, further research is needed to confirm these properties.

Case Studies and Research Findings

A selection of case studies highlights the compound's biological relevance:

  • Study on SUMOylation : A study published in Nature demonstrated that compounds similar to J105-0090 can modulate SUMOylation, impacting cellular stress responses and apoptosis .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines showed that treatment with J105-0090 resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Table 1: Inhibition Profiles of J105-0090

TargetIC50 (µM)Biological Significance
SENP1-SUMO18.6Modulates protein stability and function
SENP25.8Implicated in metabolic diseases
Cancer Cell LinesVariesPotential anticancer activity

Q & A

Q. What are the critical considerations for synthesizing this spiro-isoquinoline carboxamide compound with high purity?

The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key steps include:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) and reflux conditions (80–120°C) are often used to promote cyclization and spiro-ring formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is essential to isolate the compound from byproducts .
  • Analytical validation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with particular attention to the spiro junction and methoxyethyl substituents .

Q. How is the structural confirmation of this compound performed in academic research?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR spectroscopy : ¹H NMR identifies protons on the methoxyphenyl and methoxyethyl groups (δ 3.2–3.8 ppm for methoxy signals). ¹³C NMR confirms carbonyl (C=O) and spiro carbon connectivity .
  • Mass spectrometry : HRMS detects the molecular ion peak (e.g., m/z 452.2053 [M+H]⁺) and fragments corresponding to the isoquinoline core .
  • X-ray crystallography (if applicable): Resolves stereochemistry at the spiro center and confirms dihedral angles between fused rings .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in spiro-isoquinoline derivatives?

Structure-activity relationship (SAR) studies reveal:

Substituent PositionModificationObserved EffectSource
4'-CarboxamideFluorophenyl vs. chlorophenylFluorinated analogs show 3× higher kinase inhibition (IC₅₀ = 0.8 μM) due to enhanced electronegativity .
2-MethoxyethylReplacement with cyclohexylReduces solubility but improves metabolic stability in hepatic microsomes .
Methodological approach: Systematic substitution at the 4'-position followed by in vitro enzyme assays (e.g., kinase inhibition) and pharmacokinetic profiling .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability or metabolite interference. Solutions include:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites .
  • Formulation optimization : Use lipid nanoparticles or PEGylation to enhance solubility and bioavailability for in vivo studies .

Q. How can computational modeling guide the optimization of target binding affinity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:

  • Predict binding poses with kinase targets (e.g., EGFR, VEGFR2) by analyzing hydrogen bonds with the carboxamide group and hydrophobic interactions with the spiro core .
  • Identify residues (e.g., Lys721 in EGFR) critical for binding, enabling rational design of derivatives with improved affinity .

Q. What methodologies are recommended for studying stereochemical stability under physiological conditions?

  • Chiral HPLC : Monitor racemization at the spiro center over time in buffer solutions (pH 7.4, 37°C) .
  • Circular dichroism (CD) : Track conformational changes in simulated gastric fluid (SGF) or intestinal fluid (SIF) .
  • Accelerated stability studies : Expose the compound to oxidative (H₂O₂) and thermal stress (40–60°C) to assess degradation pathways .

Methodological Resources

  • Synthetic protocols : Detailed procedures for spiro-ring formation and carboxamide coupling are available in .
  • SAR datasets : Comparative activity data for halogenated analogs are tabulated in .
  • Computational tools : Open-source software (e.g., PyMOL, GROMACS) for docking and dynamics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.